![molecular formula C18H17N3O4 B5309349 N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5309349.png)
N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. The compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potent pharmacological activity against cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity and adverse effects on normal cells and tissues.
Future Directions
There are several future directions for research on N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide. One of the future directions is to investigate the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Another future direction is to study the potential use of this compound in the development of novel anti-inflammatory and analgesic agents. Additionally, more studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Synthesis Methods
The synthesis of N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been achieved using different methods, including the reaction of 3,5-dimethoxybenzyl chloride with phenylhydrazine in the presence of sodium hydroxide, followed by the reaction with ethyl oxalyl chloride and ammonium hydroxide. Another method involves the reaction of 3,5-dimethoxybenzyl chloride with phenylhydrazine in the presence of sodium carbonate, followed by the reaction with ethyl oxalyl chloride and ammonium hydroxide.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit significant antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-8-12(9-15(10-14)24-2)11-19-17(22)18-20-16(21-25-18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJYQJPKQXYURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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